molecular formula C13H15ClN2O3 B147114 1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride CAS No. 1135318-57-8

1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride

Cat. No.: B147114
CAS No.: 1135318-57-8
M. Wt: 282.72 g/mol
InChI Key: VTSPJLHFXSMCCC-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

ML095 interacts with several biomolecules, including PLAP, tissue non-specific alkaline phosphatase (TNAP), and intestinal alkaline phosphatase (IAP). It inhibits PLAP, TNAP, and IAP with IC50 values of 2.1, >100, and 53 μM, respectively . This suggests that ML095 has a high affinity for PLAP and can significantly influence biochemical reactions involving this enzyme.

Cellular Effects

Given its role as a PLAP inhibitor, it is likely that ML095 influences cell function by modulating the activity of this enzyme .

Molecular Mechanism

ML095 exerts its effects at the molecular level primarily through its inhibitory action on PLAP. By binding to PLAP, ML095 prevents this enzyme from carrying out its normal function, which may lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Metabolic Pathways

Given its role as a PLAP inhibitor, it is likely that ML095 interacts with enzymes and cofactors in pathways related to the function of this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML095 involves the reaction of 3,4-dihydroxybenzaldehyde with 2-ethylimidazole in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imidazole ring and attaching it to the benzaldehyde moiety. The product is then purified through recrystallization to obtain the final compound .

Industrial Production Methods

Industrial production of ML095 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

ML095 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ML095 is widely used in scientific research due to its inhibitory effects on placental alkaline phosphatase. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ML095 is unique due to its high selectivity for placental alkaline phosphatase over other alkaline phosphatase isozymes such as tissue non-specific alkaline phosphatase and intestinal alkaline phosphatase. This selectivity makes it a valuable tool for studying the specific biological functions of placental alkaline phosphatase .

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(2-ethylimidazol-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3.ClH/c1-2-13-14-5-6-15(13)8-12(18)9-3-4-10(16)11(17)7-9;/h3-7,16-17H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSPJLHFXSMCCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC(=O)C2=CC(=C(C=C2)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135318-57-8
Record name 1135318-57-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Reactant of Route 2
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Reactant of Route 3
1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
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1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Reactant of Route 5
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1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride
Reactant of Route 6
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1-(3,4-Dihydroxyphenyl)-2-(3-ethyl-1H-pyrazol-1-yl)ethanone hydrochloride

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